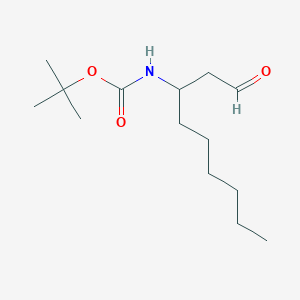

N-Boc-(+/-)-3-aminononanal

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Boc-(+/-)-3-aminononanal is a useful research compound. Its molecular formula is C14H27NO3 and its molecular weight is 257.374. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

N-Boc-(+/-)-3-aminononanal is primarily used as a protective group for amines in organic synthesis . The primary target of this compound is the amine group present in various biomolecules .

Mode of Action

The compound works by protecting the amine group, making it less reactive and more stable towards a wide range of nucleophilic reagents and alkaline reaction conditions . This is achieved through the formation of tert-butyl carbamates .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of peptides and other complex polyfunctional molecules . By protecting the amine group, it allows for sequential protection and deprotection of various functionalities, which is a fundamental transformation in organic synthesis .

Pharmacokinetics

The pharmacokinetics of N-Boc-(+/-)-3-aminonononal largely depend on the conditions under which it is used. For instance, the compound is stable under various conditions and can be easily introduced and removed . .

Result of Action

The result of the compound’s action is the successful protection of the amine group, allowing for the synthesis of complex molecules without unwanted side reactions . This makes it an important tool in peptide synthesis, as it prevents racemization during the process .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is stable towards most nucleophiles and bases, making it suitable for use under a wide range of conditions . It is cleaved under anhydrous acidic conditions . Therefore, the compound’s action, efficacy, and stability can be influenced by factors such as pH, temperature, and the presence of other reagents .

生物活性

N-Boc-(+/-)-3-aminononanal is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its synthesis, biological properties, and applications in drug development, particularly focusing on its role as a building block for various bioactive molecules.

Synthesis of this compound

The synthesis of this compound typically involves the protection of the amino group using a Boc (tert-butyloxycarbonyl) protecting group, which enhances the stability and reactivity of the compound during subsequent reactions. This method allows for the selective modification of the amino acid without affecting other functional groups.

Recent advancements in synthetic methodologies have improved the efficiency of producing enantiomerically pure β3-amino acids, which are crucial for synthesizing compounds like this compound. For instance, a study demonstrated a novel synthetic route that avoids toxic reagents, yielding high overall yields with minimal side reactions .

This compound exhibits various biological activities attributed to its ability to interact with specific receptors and enzymes. The compound's structure allows it to act as a peptidomimetic, which can mimic natural peptides and proteins. This characteristic is particularly valuable in drug design, where mimicking biological activity can lead to effective therapeutics .

Case Studies

- Peptide Synthesis : Research has shown that this compound can be utilized in synthesizing peptide analogs that demonstrate enhanced stability against enzymatic degradation. For example, a somatostatin analogue composed solely of β3-amino acids exhibited significant biological activity, highlighting the potential of this compound in developing new peptide-based drugs .

- Boron Neutron Capture Therapy (BNCT) : Amino acid derivatives, including those based on this compound, have been explored as boron carriers in BNCT. These compounds enhance tumor specificity and improve boron delivery to cancer cells, showcasing their utility in targeted cancer therapies .

Table 1: Biological Activities of this compound Derivatives

科学研究应用

N-Boc-(+/-)-3-aminooctanal is a chemical compound with a tert-butyloxycarbonyl (Boc) protected amino group and an aldehyde functional group. It has the chemical formula and a molecular weight of 243.35 g/mol. The compound is characterized by a chiral center, which makes it a valuable building block in organic synthesis for the creation of enantiomerically pure compounds, crucial in medicinal chemistry.

Synthesis and Characterization

The synthesis of N-Boc-(+/-)-3-aminooctanal involves multiple steps, with characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) used to confirm its structure and purity.

Chemical Reactions

N-Boc-(+/-)-3-aminooctanal can participate in various chemical reactions, acting as both an electrophile (due to the aldehyde group) and a nucleophile (due to the amino group). This dual functionality makes it a versatile intermediate in organic synthesis, especially for generating complex molecules from simpler precursors. Condensation reactions are an example of its utility.

Properties

N-Boc-(+/-)-3-aminooctanal exhibits several physical and chemical properties that influence its handling and applications during synthesis:

- Reactivity The aldehyde and amine functionalities allow it to participate in a variety of chemical reactions.

- Versatility It serves as a versatile intermediate in organic synthesis for creating complex molecules.

Applications

N-Boc-(+/-)-3-aminooctanal is used across various scientific fields:

- Peptide Synthesis It acts as a precursor in peptide coupling reactions, introducing amino acid residues.

- Pharmaceutical Development It is a building block in developing pharmaceuticals and other biologically active compounds.

- Medicinal Chemistry Its chirality allows for the creation of enantiomerically pure compounds.

- Drug Discovery : Research aims to expand its utility in drug discovery, material science, and agriculture.

Hydrogels in Therapeutic Applications

Hydrogels, which are highly hydrated three-dimensional (3D) polymeric matrices, are promising in medical and biomedical fields due to their biocompatibility, chemical modifiability, physical tunability, and straightforward processing . They can support cell viability, facilitate targeted delivery, and control the release of therapeutic agents .

属性

IUPAC Name |

tert-butyl N-(1-oxononan-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO3/c1-5-6-7-8-9-12(10-11-16)15-13(17)18-14(2,3)4/h11-12H,5-10H2,1-4H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVKPIHJWVLOSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。